molecular formula C11H15FO B7846431 1-(4-Fluoro-3-methylphenyl)butan-1-ol

1-(4-Fluoro-3-methylphenyl)butan-1-ol

Cat. No.: B7846431
M. Wt: 182.23 g/mol
InChI Key: GIAOFAAPHGUVJZ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)butan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a butanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)butan-1-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the hydroxyl group can influence its binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Fluoro-3-methylphenyl)butan-1-ol is unique due to its specific structural features, such as the combination of a fluorine atom and a methyl group on the phenyl ring, along with the butanol chain.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,11,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAOFAAPHGUVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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